molecular formula C10H17N3O3 B1248282 3-Acetamino-6-isobutyl-2,5-dioxopiperazine

3-Acetamino-6-isobutyl-2,5-dioxopiperazine

Cat. No. B1248282
M. Wt: 227.26 g/mol
InChI Key: LYDWCUQSOZRMRD-KYVYOHOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamino-6-isobutyl-2,5-dioxopiperazine is a member of the class of 2,5-diketopiperazines that is 2,5-diketopiperazine substituted by an (aminocarbonyl)methyl group at position 3 and an isobutyl group at position 6. It is isolated from the fungus Cordyceps sinensis and exhibits significant cytotoxicity against L-929, A375 and HeLa cell lines. It has a role as a metabolite and an antineoplastic agent.

Scientific Research Applications

1. Cytotoxic Activities

A study on 3-acetamino-6-isobutyl-2,5-dioxopiperazine, identified from the culture liquid of Cordyceps sinensis, demonstrated cytotoxic activities against L-929, A375, and Hela cells (Jia et al., 2005).

2. Chemical Properties and Biological Applications

Dioxopiperazines, including 3-acetamino-6-isobutyl-2,5-dioxopiperazine, have been studied for their chemical properties and potential biological applications. These compounds are derived from different bond-disconnection precursors and have been explored for various biomedical research initiatives (Witiak & Wei, 1990).

3. Synthesis and Antimicrobial Activity

The synthesis of 3-acetamino-6-isobutyl-2,5-dioxopiperazine and its antimicrobial properties have been explored. For example, the compound's synthesis through ester cleavage of aspartame and its interaction with metal ions like thallium have been documented (Mikulcik et al., 1992).

4. Structural Analysis in Drug Development

The compound has been used as a reference in the development of NK1 antagonists, where its structural properties and affinities for receptor sites are of interest (Lewis et al., 1995).

5. Exploration of Natural Sources

Research has also focused on isolating and characterizing dioxopiperazine metabolites, including 3-acetamino-6-isobutyl-2,5-dioxopiperazine, from natural sources like marine-derived fungi, to evaluate their cytotoxic activities (Zhao et al., 2010).

properties

Product Name

3-Acetamino-6-isobutyl-2,5-dioxopiperazine

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(2R,5R)-5-butan-2-yl-3,6-dioxopiperazin-2-yl]acetamide

InChI

InChI=1S/C10H17N3O3/c1-3-5(2)8-10(16)12-6(4-7(11)14)9(15)13-8/h5-6,8H,3-4H2,1-2H3,(H2,11,14)(H,12,16)(H,13,15)/t5?,6-,8-/m1/s1

InChI Key

LYDWCUQSOZRMRD-KYVYOHOSSA-N

Isomeric SMILES

CCC(C)[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)CC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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